1-Oleoyl-3-linoleoyl-rac-glycerol
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Overview
Description
1-Oleoyl-3-linoleoyl-rac-glycerol is a compound with the molecular formula C39H70O5 and a molecular weight of 618.97 g/mol . It is a yellow to yellow-brown oily liquid, formed by the esterification of oleic acid and linoleic acid on a glycerol backbone . This compound is known for its excellent solubility and lubricity properties .
Preparation Methods
1-Oleoyl-3-linoleoyl-rac-glycerol can be synthesized through chemical synthesis, primarily via esterification reactions . The process involves reacting oleic acid and linoleic acid with glycerol in the presence of a catalyst . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 6-8 hours . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
1-Oleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Substitution: This compound can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Oleoyl-3-linoleoyl-rac-glycerol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oleoyl-3-linoleoyl-rac-glycerol involves its interaction with lipid metabolism pathways . It acts as a substrate for lipase enzymes, which hydrolyze the ester bonds to release free fatty acids and glycerol . These free fatty acids can then participate in various metabolic processes, including energy production and membrane synthesis .
Comparison with Similar Compounds
1-Oleoyl-3-linoleoyl-rac-glycerol can be compared with other similar compounds such as:
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: This compound has a similar structure but contains palmitic acid instead of oleic acid at the sn-1 position.
1-Oleoyl-rac-glycerol: This is a monoglyceride with only one oleic acid esterified to the glycerol backbone.
1-Linoleoyl-rac-glycerol: This compound contains only linoleic acid esterified to the glycerol backbone.
The uniqueness of this compound lies in its combination of oleic and linoleic acids, which imparts distinct physicochemical properties and biological activities .
Properties
Molecular Formula |
C39H70O5 |
---|---|
Molecular Weight |
619.0 g/mol |
IUPAC Name |
[2-hydroxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17+,20-18- |
InChI Key |
GREDRAMJRDQWEJ-DEDKAWTBSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C\CCCCC)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O |
Origin of Product |
United States |
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